Potency Comparison: cp028 vs. Isoginkgetin in Standard In Vitro Splicing Assay
In a cell-free HeLa nuclear extract assay, cp028 demonstrates comparable inhibitory potency to the widely used general splicing inhibitor Isoginkgetin [1]. cp028 inhibits splicing with an IC50 value of 54 ± 4 µM [1], while Isoginkgetin has a reported ICmax of 50 µM in the same experimental system . This data allows researchers to calibrate their experimental systems using a well-characterized benchmark.
| Evidence Dimension | Inhibition of pre-mRNA splicing |
|---|---|
| Target Compound Data | IC50 = 54 ± 4 µM |
| Comparator Or Baseline | Isoginkgetin, ICmax = 50 µM |
| Quantified Difference | cp028 IC50 is within 8% of the Isoginkgetin ICmax |
| Conditions | HeLa nuclear extract in vitro splicing assay with MINX pre-mRNA |
Why This Matters
This confirms cp028's utility as a potent research tool, and its potency can be directly benchmarked against a well-established inhibitor in the same assay system.
- [1] Sidarovich A, Will CL, Anokhina MM, Ceballos J, Sievers S, Agafonov DE, Samatov T, Bao P, Kastner B, Urlaub H, Waldmann H, Lührmann R. Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation. Elife. 2017 Mar 16;6:e23533. View Source
